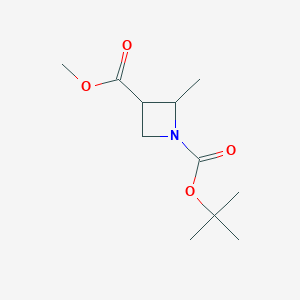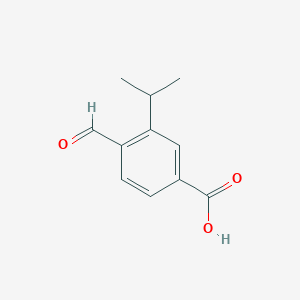![molecular formula C7H5ClF2S B6305560 [(Chlorodifluoromethyl)thio]benzene, 98% CAS No. 85554-53-6](/img/structure/B6305560.png)
[(Chlorodifluoromethyl)thio]benzene, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Chlorodifluoromethyl)thio]benzene, also known as CDFTB, is an organosulfur compound with a molecular formula of C6H4ClF2S. It is a colorless, crystalline solid with a melting point of 115-116°C and a boiling point of 277-278°C. Due to its unique chemical structure, CDFTB has a variety of uses in scientific research and industrial applications.
Mécanisme D'action
[(Chlorodifluoromethyl)thio]benzene, 98% has a variety of biochemical and physiological effects. It is an inhibitor of cytochrome P450 2C9, which is involved in the metabolism of drugs. It is also a potent inhibitor of the enzyme glutathione S-transferase, which is involved in detoxification processes in cells. In addition, [(Chlorodifluoromethyl)thio]benzene, 98% has been found to be an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
[(Chlorodifluoromethyl)thio]benzene, 98% has a variety of biochemical and physiological effects. It has been found to inhibit the enzyme cytochrome P450 2C9, which is involved in the metabolism of drugs. It is also a potent inhibitor of the enzyme glutathione S-transferase, which is involved in detoxification processes in cells. In addition, [(Chlorodifluoromethyl)thio]benzene, 98% has been found to be an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
[(Chlorodifluoromethyl)thio]benzene, 98% has several advantages for lab experiments. It is a relatively inexpensive and easily synthesized compound, and it is widely available. In addition, its unique chemical structure makes it useful for the synthesis of a variety of compounds. However, [(Chlorodifluoromethyl)thio]benzene, 98% also has some limitations. It is a potent inhibitor of enzymes, which can lead to unexpected results in experiments. In addition, it is a relatively unstable compound and must be handled with care.
Orientations Futures
There are a variety of potential future directions for the use of [(Chlorodifluoromethyl)thio]benzene, 98%. It could be used in the synthesis of new pharmaceuticals or other organosulfur compounds. It could also be used as an inhibitor of enzymes for the study of biochemical pathways. In addition, it could be used to study the effects of inhibitors on cellular processes. Finally, it could be used in the development of new methods for the synthesis of organosulfur compounds.
Méthodes De Synthèse
[(Chlorodifluoromethyl)thio]benzene, 98% can be synthesized in a two-step process from 2-chloro-2-fluorobenzene and thiophosgene. In the first step, the 2-chloro-2-fluorobenzene is reacted with thiophosgene in the presence of a base, such as potassium hydroxide, to form the intermediate 2-chloro-2-fluoro-3-thiobenzene. In the second step, this intermediate is reacted with zinc chloride to form the final product, [(Chlorodifluoromethyl)thio]benzene, 98%.
Applications De Recherche Scientifique
[(Chlorodifluoromethyl)thio]benzene, 98% has a variety of scientific research applications. It is used as an intermediate in the synthesis of pharmaceuticals, such as the anti-convulsant drug gabapentin. It is also used as an inhibitor of the enzyme cytochrome P450 2C9, which is involved in the metabolism of drugs. In addition, [(Chlorodifluoromethyl)thio]benzene, 98% is used in the synthesis of other organosulfur compounds, such as thiobenzamides and thioethers.
Propriétés
IUPAC Name |
[chloro(difluoro)methyl]sulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2S/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDIMFWDRZTORI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00518034 |
Source


|
| Record name | {[Chloro(difluoro)methyl]sulfanyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00518034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[Chloro(difluoro)methyl]sulfanyl}benzene | |
CAS RN |
85554-53-6 |
Source


|
| Record name | {[Chloro(difluoro)methyl]sulfanyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00518034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

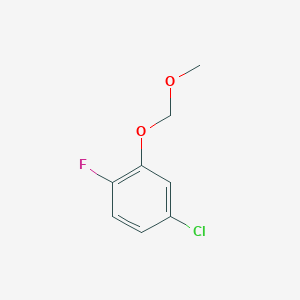
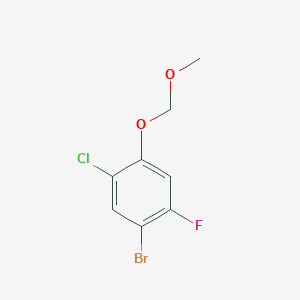
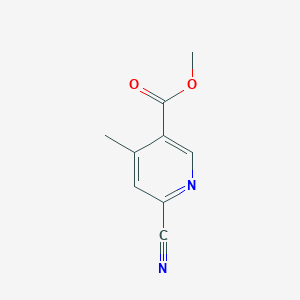
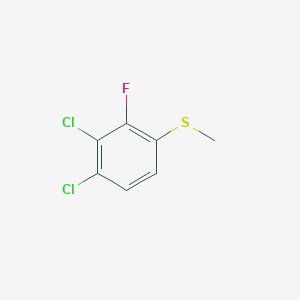
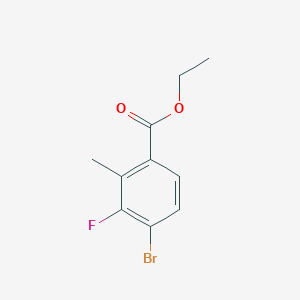
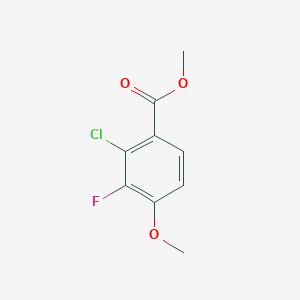
![6-Chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6305533.png)

